molecular formula C2H2 B1199291 Acetylene CAS No. 74-86-2

Acetylene

Cat. No.: B1199291
CAS No.: 74-86-2
M. Wt: 26.04 g/mol
InChI Key: HSFWRNGVRCDJHI-UHFFFAOYSA-N
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Description

Acetylene, also known as ethyne, is the simplest alkyne with the chemical formula C₂H₂. It is a colorless and highly flammable gas with a distinct odor when impure. This compound is widely used as a fuel and a chemical building block. It was discovered in 1836 by Edmund Davy and is known for its high reactivity due to the presence of a carbon-carbon triple bond .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Mechanism of Action

Target of Action

Acetylene, also known as ethyne, is a colorless gas that is widely used as a fuel and a chemical building block . It is the simplest alkyne and is known for its high reactivity . The primary targets of this compound are various chemical reactions where it serves as a precursor molecule for the synthesis of a wide variety of chemicals .

Mode of Action

This compound interacts with its targets primarily through its carbon–carbon triple bond . This bond can readily add halogens, halogen acids, hydrogen cyanide, alcohols, amines, and amides . This compound can also add to itself or to aldehydes and ketones . These interactions result in the formation of various chemical compounds.

Biochemical Pathways

This compound participates in several biochemical pathways. For instance, Rhodococcus spp. can aerobically metabolize this compound through reactions catalyzed by the enzyme this compound hydratase . Similarly, Klebsiella pneumonia can metabolize this compound using nitrogenase . The strict anaerobe Pelobacter acetylenicus can also carry out the this compound hydratase reaction . These biochemical pathways result in the formation of various downstream products.

Pharmacokinetics

It is known that this compound is a gas and can be absorbed through inhalation .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a precursor for various chemical reactions. It contributes to the formation of a wide variety of chemicals, thus largely replacing ethylene, a compound with a markedly higher carbon footprint also produced from fossil fuels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of many important chemicals, including this compound, still causes high carbon emissions . Therefore, there is a timely interest in developing new efficient technologies to promote safer this compound processes with higher energy efficiency and lower carbon footprint . Furthermore, the possibility of transitioning from this compound production technologies that produce substantial amounts of greenhouse gases to low-carbon or carbon-free natural gas and coal plasmochemical processes using energy generated by renewable sources is being considered .

Biochemical Analysis

Biochemical Properties

Acetylene plays a significant role in biochemical reactions, particularly in the this compound reduction assay (ARA). This assay measures the activity of nitrogenase enzymes by detecting the reduction of this compound to ethylene. Nitrogenase enzymes, which are found in various nitrogen-fixing bacteria, catalyze this reaction. The interaction between this compound and nitrogenase is crucial for understanding the enzyme’s activity and efficiency in nitrogen fixation .

Cellular Effects

This compound’s effects on cells are primarily observed in nitrogen-fixing bacteria. In these cells, this compound is used as a substrate by nitrogenase enzymes. The reduction of this compound to ethylene by nitrogenase is an indicator of the enzyme’s activity. This process influences cellular metabolism by providing insights into the efficiency of nitrogen fixation, which is essential for the growth and survival of these bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nitrogenase enzymes. Nitrogenase catalyzes the reduction of this compound to ethylene through a series of electron transfer reactions. This process involves the binding of this compound to the active site of the enzyme, followed by the transfer of electrons to reduce this compound to ethylene. This reaction is a proxy for the enzyme’s ability to reduce atmospheric nitrogen (N₂) to ammonia (NH₃), a critical step in the nitrogen cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on nitrogenase activity can be observed over time. The stability of this compound and its reduction to ethylene can be monitored to assess the enzyme’s activity. Over time, the degradation of this compound and the accumulation of ethylene provide insights into the long-term activity and stability of nitrogenase enzymes. These observations are crucial for understanding the enzyme’s functionality in various environmental conditions .

Dosage Effects in Animal Models

While this compound is primarily studied in microbial systems, its effects in animal models are less well-documented. In microbial studies, varying the concentration of this compound can influence the activity of nitrogenase enzymes. Higher concentrations of this compound may lead to increased ethylene production, indicating higher enzyme activity. Conversely, excessive this compound concentrations could potentially inhibit enzyme activity or lead to toxic effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of nitrogen-fixing bacteria. The reduction of this compound to ethylene by nitrogenase is a key reaction in these pathways. This process is linked to the overall nitrogen metabolism in these bacteria, influencing the flux of nitrogen and the levels of various nitrogenous metabolites. The interaction between this compound and nitrogenase is central to these metabolic pathways .

Transport and Distribution

In nitrogen-fixing bacteria, this compound is transported and distributed within the cells to the sites of nitrogenase activity. The gas diffuses through the cell membrane and reaches the enzyme’s active site. The distribution of this compound within the cells is crucial for its interaction with nitrogenase and the subsequent reduction to ethylene .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of nitrogen-fixing bacteria, where nitrogenase enzymes are located. The interaction between this compound and nitrogenase occurs in the cytoplasmic compartment, where the enzyme catalyzes the reduction of this compound to ethylene. This localization is essential for the efficient functioning of the enzyme and the overall nitrogen fixation process .

Chemical Reactions Analysis

Acetylene undergoes a variety of chemical reactions due to its high reactivity:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Acetylene is unique among hydrocarbons due to its triple bond, which imparts high reactivity and versatility in chemical reactions. Similar compounds include:

This compound’s unique properties make it a valuable compound in both industrial and research applications.

Properties

IUPAC Name

acetylene
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InChI

InChI=1S/C2H2/c1-2/h1-2H
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InChI Key

HSFWRNGVRCDJHI-UHFFFAOYSA-N
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Canonical SMILES

C#C
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Molecular Formula

C2H2
Record name ACETYLENE
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Related CAS

25067-58-7, 26875-73-0, 25768-70-1, 25768-71-2
Record name Polyacetylene
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DSSTOX Substance ID

DTXSID6026379
Record name Ethyne
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Molecular Weight

26.04 g/mol
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Physical Description

Acetylene appears as a colorless gas with a faint garlic-like odor. Easily ignited and burns with a sooty flame. Gas is lighter than air. Flame may flash back to the source of a leak very easily. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, Colorless gas with a faint, ethereal odor. [Note: Commercial grade has a garlic-like odor. Shipped under pressure dissolved in acetone.] [NIOSH] Vapor density = 0.91 (lighter than air); [HSDB], COLOURLESS GAS DISSOLVED IN ACETONE UNDER PRESSURE., Colorless gas with a faint, ethereal odor. [Note: Commercial grade has a garlic-like odor. Shipped under pressure dissolved in acetone.]
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Boiling Point

-119 °F at 760 mmHg (USCG, 1999), -84.7 °C (sublimation point), BP: -84 °C sublimes, Sublimes
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Flash Point

0 °F, Closed cup: -18.15 °C (-0.7 °F)., Flammable gas, NA (Gas)
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Solubility

2 % (NIOSH, 2023), In water, 1200 mg/L at 25 °C, Soluble in water and many organic materials, Slightly soluble in ethanol, carbon disulfide; soluble in acetone, benzene, chloroform, One volume dissolves in 6 volumes of glacial acetic acid or alcohol. Soluble in ether, benzene. Acetone dissolves 25 volume at 15 °C, 760 mm Hg; acetone dissolves 300 vol at 12 atm, Moderately soluble in ethanol and acetic acid; very soluble in Me2CO; almost miscible in ether, Solubility in water, g/100ml at 20 °C: 0.12, 2%
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Density

0.613 at -112 °F (USCG, 1999) - Less dense than water; will float, 0.377 g/cu cm (pressure >1 atm), 1 L weighs 1.165 g at 0 °C and 760 mm Hg; density of gas: 0.90 (Air = 1); below 37 °C (critical temp) it liquifies at 68 atm; at 0 °C it liquifies at 21.5 atm, 0.91(relative gas density)
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Vapor Density

0.91 (NIOSH, 2023) - Lighter than air; will rise (Relative to Air), 0.91 (Air = 1), Relative vapor density (air = 1): 0.907
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Vapor Pressure

44.2 atm (NIOSH, 2023), Vapor pressure = 40 atm at 16.8 °C, Vapor pressure, kPa at 20 °C: 4460, 44.2 atm
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Mechanism of Action

Acetylene alkylates the cytochrome P450 prothestic heme. This alkylation is coupled with catalytic turnover by the target enzyme and results in suicide inactivation of the enzymes. The oxidation of acetylene appears to result in the highly instable epoxide that rearranges to the keten. The structure of the prosthetic heme adduct is -CH2CHO., Acetylene acts as a simple asphyxiant by diluting the oxygen in the air to a level which will not support life., On loss of containment this substance /(acetylene)/ can cause suffocation by lowering the oxygen content of the air in confined areas., ... Acetylene-oxygen mixtures (750,000 to 800,000 ppm) produced an increase in blood pressure of patients during anesthesia ... attributable to stimulation of the vasomotor center.
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Impurities

Acetylene prepared from calcium carbide ... contains phosphine and some arsine ... up to 95 and 3 ppm respectively., The most widely used method for producing acetylene is from calcium carbide and occasionally contains phosphine and arsine as impurities., Crude acetylene frequently contains traces of ammonia, hydrogen sulfide, and phosphine, which are usually scrubbed out with caustic soda soln.
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Color/Form

Colorless gas ... [Note: Shipped under pressure dissolved in acetone]

CAS No.

74-86-2
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Melting Point

-119 °F (Sublimes) (NIOSH, 2023), -80.7 °C (triple point), -119 °F (Sublimes)
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Synthesis routes and methods I

Procedure details

We have found that this object is achieved by a novel process in which tetrahydrofuran is prepared from an aqueous butane-1,4-diol solution by eliminating water in the aqueous phase at elevated temperatures, under superatmospheric pressure and in the presence of an acid, wherein a crude aqueous solution of butane-1,4-diol, obtained by reaction of acetylene with aqueous formaldehyde and catalytic hydrogenation of the resulting but-2-yne-1,4-diol solution, is, when starting with a crude alkaline aqueous solution, neutralized with sulfuric acid, acidified by adding phosphoric acid, and then heated at from 200° to 260° C. under superatmospheric pressure.
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Synthesis routes and methods II

Procedure details

Tetrahydrofuran is prepared from a crude alkaline aqueous solution of butane-1,4-diol, as obtained by reaction of acetylene with aqueous formaldehyde and catylytic hydrogenation of the resulting but-2-yne-1,4-diol solution by a process in which the alkaline solution is first neutralized with sulfuric acid and water is then eliminated in the liquid phase at from 200° to 260° C., under superatmospheric pressure and in the presence of phosphoric acid.
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Synthesis routes and methods III

Procedure details

A mixture of 18.0 g (0.1 mol) of 4-chloro-3-(1-chlorocyclopropyl)-3-hydroxy-1-butine, 13.9 g (0.201 mol) of 1,2,4-triazole and 55.5 g (0.402 mol) of potassium carbonate in 250 ml of absolute acetone is refluxed for 2 hours. The mixture is subsequently concentrated by stripping off the diluent under reduced pressure, and the concentrate is then treated with water. The resulting mixture is extracted using methylene chloride. The combined organic phases are dried and concentrated under reduced pressure. The residue which remains is chromatographed on silica gel using a mixture of cyclohexane/ethyl acetate = 1:1 as the eluent. After the eluate has been evaporated, 9.7 g (46% of theory)of 3-(1-chloro-1cyclopropyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)-but-1-ine are obtained in the form of a solid substance of melting point 70°-72° C. ##STR33## To a solution of 5.2 g (0.2 mol) of acetylene in 200 ml of absolute tetrahydrofuran there are added dropwise at 70° C. 80 ml (0.2 mol) of a 23% strength butyllithium solution in hexane. After 10 minutes, a solution of 20 g (0.13 mol) of 2-chloro-1-(1-chlorocyclopropyl-1-)ethanone in 100 ml of absolute tetrahydrofuran is added. Stirring is continued for 2 hours at -70° C. The reaction is then stopped by dropwise addition of the mixture of 20 ml of methanol and 20 ml of acetic acid. The solvent is stripped off in vacuo and the remaining mixture is dissolved in dichloromethane and then extracted several times by shaking with saturated aqueous ammonium chloride solution. After the organic phase has been dried and distilled off, 24.4 g of crude product with a content of 83.1% of 4-chloro-3-(1-chloro-cyclopropyl)-3-hydroxy1-butine are obtained.
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4-chloro-3-(1-chlorocyclopropyl)-3-hydroxy-1-butine
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55.5 g
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Synthesis routes and methods IV

Procedure details

Tetrahydrofuran and 1,4-butanediol are both quite useful as organic solvents or as the starting materials for the production of high polymers, and they are manufactured by various processes. For example, it is known that tetrahydrofuran can be produced by the hydrogenation of furan obtained by decarbonylating furfural, or by the dehydrating cyclization of 1,4-butanediol obtainable by hydrogenating either butinediol which can be produced from acetylene and formaldehyde or 2-butene-1,4-diol which can be derived from 1,4-dichlorobutene, or by the hydrogenation of maleic anhydride, or by reacting the acetic ester of 1,4-butanediol with water in the presence of an acidic catalyst. It is also known that 1,4-butanediol can be produced by the hydrogenation of butinediol, or by the hydrolysis of the acetic ester of 1,4-butanediol, or by transesterification reaction of the acetic ester of 1,4-butanediol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetylene
Reactant of Route 2
Acetylene
Reactant of Route 3
Acetylene
Reactant of Route 4
Reactant of Route 4
Acetylene
Reactant of Route 5
Acetylene
Reactant of Route 6
Acetylene
Customer
Q & A

A: Acetylene (ethyne) is the simplest alkyne with the molecular formula C2H2 and a molecular weight of 26.04 g/mol. Spectroscopically, it's characterized by a strong C≡C stretching vibration observed around ∼2100 cm−1 in Raman and infrared spectroscopy. This frequency is sensitive to complexation and undergoes a redshift upon coordination with metal centers. [, , , ]

A: this compound is a highly flammable gas requiring careful handling. It's often stored dissolved in acetone under pressure. Residual acetone can impact applications, necessitating removal techniques like condensation and separation. []

ANone: this compound is a versatile building block in organic synthesis. Catalysts like {μ-[3,5-(CF3)2Pz]Cu}3 facilitate numerous transformations:

  • Alkyne C(sp)-H bond carboxylation: this compound reacts with CO2 to yield valuable carboxylic acids. []
  • Azide-alkyne cycloadditions: this compound participates in click chemistry reactions to produce 1,2,3-triazoles, important heterocyclic compounds. []
  • Vinyl sulfide synthesis: Catalysts enable thiol addition to this compound, forming vinyl sulfides. []
  • This compound dimerization: Copper(I) chloride supported on activated carbon (CuCl/activated carbon) catalyzes the dimerization of this compound to monovinylthis compound, a key intermediate in coal chemical industries. []

A: Research on CuCl/activated carbon catalysts for gas-solid this compound dimerization revealed that coke deposition and changes in copper valence impact catalyst activity. Coke deposition can be mitigated through calcination. Higher this compound conversion rates correlate with higher Cu+ content, suggesting that Cu+ may be the active catalytic center. []

A: Yes, supported benzyl zirconium compounds on dehydroxylated alumina can selectively hydrogenate this compound to ethylene. The activity and selectivity of the C5H5ZrBzl3/Al2O3 system are comparable to those of industrial Pd/Al2O3 catalysts. []

A: Density functional theory (DFT) calculations have provided insights into the mechanism of this compound hydrogenation catalyzed by the Pd8 cluster. The calculations identified key intermediates like vinylidene and ethylidyne, demonstrating a multistep process involving H atom addition. []

A: Ab initio molecular orbital theory studies suggest that the anti-selectivity observed in nucleophilic additions to alkynes is consistent with the trans-bending of the this compound molecule. This was further supported by calculations showing that the hydride ion adds to this compound through a single transition state resulting from anti-addition. []

A: High-purity this compound is crucial in semiconductor manufacturing for depositing thin films through chemical vapor deposition (CVD). Solvent removal from stored this compound is essential for consistent film quality. []

A: this compound possesses excellent combustion properties, including high flame velocity and calorific value, making it suitable as a fuel in internal combustion engines. Studies have demonstrated its potential as a primary fuel in modified CI engines with diesel as a pilot fuel, showing increased brake thermal efficiency and reduced emissions compared to neat diesel operation. [, ]

A: Research indicates that using this compound as a fuel in SI engines can potentially reduce pollutant emissions compared to traditional gasoline. This compound's cleaner combustion characteristics make it an environmentally attractive alternative fuel source. []

A: Raman spectroscopy is highly effective for detecting and quantifying this compound in various matrices, including transformer oil. The technique allows for sensitive and accurate measurements of this compound, aiding in the assessment of oil-paper insulation aging and ensuring power system safety. []

A: The this compound reduction assay, based on the ability of nitrogenase enzymes to reduce this compound to ethylene, is widely used to estimate nitrogen fixation rates in biological systems, including legume-rhizobia symbiosis and mangrove ecosystems. [, , ]

A: this compound acts as a non-competitive inhibitor of nitrogenase, binding to the enzyme's active site and blocking the reduction of nitrogen to ammonia. The reduction of this compound to ethylene provides a quantifiable measure of nitrogenase activity. [, ]

A: Yes, the this compound inhibition method is a valuable tool for quantifying denitrification by selectively inhibiting nitrous oxide reduction to dinitrogen gas. This method relies on the short-term exposure of samples to high this compound concentrations, allowing for accurate assessment of nitrous oxide production from denitrification. []

A: this compound plays a crucial role in synthesizing transparent, highly conductive graphene electrodes. It serves as a supplemental carbon source during the thermolysis of graphite oxide, repairing defects and enhancing graphitization, resulting in improved electrical conductivity. []

A: Polymerization of this compound derivatives in chiral nematic liquid crystals (LCs) can yield optically active helical polythis compound. The chirality of the LC template is transferred to the polymer, resulting in helical fibrils with distinct optical properties. []

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